Naltriben mesylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

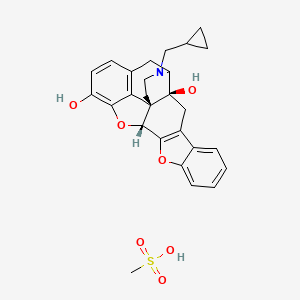

(1S,2S,13R)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4.CH4O3S/c28-18-8-7-15-11-20-26(29)12-17-16-3-1-2-4-19(16)30-22(17)24-25(26,21(15)23(18)31-24)9-10-27(20)13-14-5-6-14;1-5(2,3)4/h1-4,7-8,14,20,24,28-29H,5-6,9-13H2;1H3,(H,2,3,4)/t20?,24-,25-,26+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRFZOCDAWPIBB-XXCZMEBESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Naltriben Mesylate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naltriben, a potent and selective δ-opioid receptor antagonist, has been instrumental in the characterization of δ-opioid receptor subtypes, particularly the δ2 subtype.[1][2][3] Its unique pharmacological profile has made it a valuable tool in neuroscience research. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of naltriben, with a focus on its mesylate salt form. Detailed experimental protocols, quantitative binding data, and a visualization of its signaling pathway are presented to serve as a comprehensive resource for researchers in the field of opioid pharmacology and drug development.

Discovery and Pharmacological Profile

Naltriben was developed as a benzofuran analog of naltrindole, another well-known δ-opioid receptor antagonist.[1][4] It exhibits high affinity and selectivity for the δ-opioid receptor, with a notable preference for the δ2 subtype over the δ1 subtype.[1][2] This selectivity has been crucial in elucidating the distinct physiological roles of these receptor subtypes. While primarily a δ-opioid antagonist, at higher concentrations, naltriben can also exhibit agonist activity at κ-opioid receptors.[1][3] Its ability to differentiate between δ-opioid receptor subtypes has made it a valuable pharmacological tool for studying the roles of these receptors in pain, addiction, and mood disorders.

Receptor Binding Affinity

The binding affinity of naltriben for various opioid receptors has been characterized through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with lower Ki values indicating higher affinity.

| Ligand | Receptor Subtype | Ki (nM) | Species | Reference |

| Naltriben | δ-Opioid | 0.056 - 7 | Mouse, Rat | [5][6][7] |

| Naltriben | µ-Opioid | 19.79 | Rat | [5] |

| Naltriben | κ-Opioid | 82.75 | Rat | [5] |

| Naltrindole | δ-Opioid | ~0.1 | Mouse | [6] |

Table 1: Binding Affinities (Ki) of Naltriben and Naltrindole for Opioid Receptors.

Functional Activity

Functional assays, such as those measuring the inhibition of adenylyl cyclase, are used to determine the efficacy of a ligand at a receptor. As an antagonist, naltriben blocks the action of opioid agonists at the δ-opioid receptor.

| Assay | Parameter | Value | Cell Line | Reference |

| cAMP Inhibition | IC50 (nM) | Varies with agonist | HEK293 | [8][9] |

Table 2: Functional Activity of Naltriben. (Note: IC50 values for antagonists are dependent on the concentration of the agonist used in the assay).

Synthesis of Naltriben and its Mesylate Salt

The synthesis of naltriben is typically achieved through a Fischer indole synthesis starting from naltrexone. The mesylate salt is then prepared by treating the free base with methanesulfonic acid.

Synthesis of Naltriben Free Base

A common method for the synthesis of naltriben involves the Fischer indole synthesis, which creates the indole ring system by reacting a phenylhydrazine with an aldehyde or ketone under acidic conditions. In the case of naltriben, naltrexone serves as the ketone-containing starting material.

Experimental Protocol: Fischer Indole Synthesis of Naltriben

-

Materials: Naltrexone hydrochloride, O-phenylhydroxylamine hydrochloride, Hydrochloric acid (6.0 N).

-

Procedure:

-

Dissolve naltrexone hydrochloride and O-phenylhydroxylamine hydrochloride in 6.0 N hydrochloric acid.

-

Heat the mixture to reflux for a specified period to facilitate the cyclization reaction.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate) to precipitate the naltriben free base.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum.

-

The crude product can be further purified by column chromatography on silica gel.

-

This protocol is adapted from a general method for the aqueous Fischer indole synthesis of naltrindole and its analogs. Specific reaction times and purification details may require optimization.

Synthesis of Naltriben Mesylate

The mesylate salt of naltriben is prepared by reacting the free base with methanesulfonic acid. This salt form often provides improved solubility and stability.

Experimental Protocol: Preparation of this compound

-

Materials: Naltriben free base, Methanesulfonic acid, Anhydrous solvent (e.g., isopropanol, dimethyl sulfoxide).

-

Procedure:

-

Dissolve the naltriben free base in a minimal amount of a suitable anhydrous solvent (e.g., a mixture of isopropanol and dimethyl sulfoxide).

-

Slowly add one equivalent of methanesulfonic acid to the solution while stirring.

-

The this compound salt may precipitate out of the solution. If not, the product can be precipitated by the addition of a non-polar co-solvent or by cooling the solution.

-

Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

This is a general procedure for the formation of a mesylate salt. The choice of solvent and the method of precipitation may need to be optimized for naltriben.[10]

Mechanism of Action and Signaling Pathway

Naltriben exerts its pharmacological effects by competitively blocking the binding of endogenous and exogenous agonists to the δ-opioid receptor. The δ-opioid receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).

Downstream Signaling Cascade

Upon agonist binding, the δ-opioid receptor activates the Gi/o protein, leading to the inhibition of adenylyl cyclase.[11][12][13] This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP).[8][9][14] As an antagonist, naltriben prevents this signaling cascade from being initiated by agonists.

Naltriben's antagonistic action on the δ-opioid receptor signaling pathway.

Experimental Workflows

Radioligand Binding Assay Workflow

Radioligand binding assays are used to determine the affinity of a ligand for a receptor. In a competition binding assay, a constant concentration of a radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competitor ligand (e.g., naltriben).

Workflow for a competitive radioligand binding assay to determine naltriben's affinity.

cAMP Functional Assay Workflow

The cAMP functional assay measures the ability of a ligand to modulate the production of cyclic AMP. For an antagonist like naltriben, the assay measures its ability to block the agonist-induced inhibition of cAMP production.

Workflow for a cAMP functional assay to assess naltriben's antagonist activity.

Conclusion

This compound is a powerful tool for investigating the δ-opioid system. Its selectivity for the δ2 receptor subtype has been pivotal in dissecting the complex pharmacology of opioid receptors. This guide provides a comprehensive overview of its discovery, a detailed methodology for its synthesis, and a clear depiction of its mechanism of action. The provided experimental protocols and workflows serve as a practical resource for researchers aiming to utilize naltriben in their studies. Further research into the structure-activity relationships of naltriben and its analogs may lead to the development of novel therapeutic agents with improved selectivity and efficacy for the treatment of various neurological and psychiatric disorders.

References

- 1. Naltriben - Wikipedia [en.wikipedia.org]

- 2. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of [3H]naltrindole binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. delta Opioid affinity and selectivity of 4-hydroxy-3-methoxyindolomorphinan analogues related to naltrindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. US8912325B2 - Process for preparation of imatinib and its mesylate salt - Google Patents [patents.google.com]

- 11. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Opioid inhibition of adenylate cyclase in the striatum and vas deferens of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Opioid inhibition of Ih via adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Naltriben Mesylate as a Modulator of TRPM7 Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Melastatin 7 (TRPM7) is a ubiquitously expressed ion channel fused to a C-terminal α-kinase domain, making it a "chanzyme."[1][2][3][4] This unique structure allows it to play a critical role in a variety of cellular processes, including magnesium homeostasis, cell motility, proliferation, and differentiation.[1][2][3] Dysregulation of TRPM7 has been implicated in numerous pathological conditions such as anoxic neuronal death, cardiac fibrosis, and tumor progression, highlighting it as a promising therapeutic target.[1][2][3] Naltriben, a selective δ2-opioid receptor antagonist, has been identified as a potent activator of TRPM7 channels.[1][2][3][5][6] This guide provides an in-depth technical overview of the interaction between naltriben mesylate and TRPM7 channels, focusing on quantitative data, experimental protocols, and associated signaling pathways.

Quantitative Data: Naltriben's Effect on TRPM7

Naltriben has been demonstrated to be a reversible activator of both recombinant and native TRPM7 channels.[1][5] Its agonistic activity allows for the study of TRPM7 currents without the need for intracellular Mg2+ depletion, a common experimental requirement for channel activation.[1][5]

| Parameter | Value | Cell Type / System | Comments | Reference |

| EC50 | ~20 µM | Recombinant TRPM7 | Naltriben activates TRPM7 channels even under conditions of low PIP2. | [1][5] |

| Current Density Increase | From 9.7 ± 2.4 pA/pF to 31.3 ± 4.9 pA/pF | U87 human glioblastoma cells | Measured at +100 mV. The effect was reversible upon washout. | [5] |

| Selectivity | No effect at 50 µM | TRPM2, TRPM8, TRPV1 | Demonstrates selectivity for TRPM7 over other tested TRP channels. | [1][5] |

| Competition | Competitive with NS8593 | Recombinant TRPM7 | Naltriben interferes with the inhibitory effect of the TRPM7 inhibitor NS8593. | [1][2][3] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline key experimental protocols used to characterize the interaction between naltriben and TRPM7.

Electrophysiology: Whole-Cell Patch-Clamp

This technique is fundamental for directly measuring the ion flow through TRPM7 channels in response to naltriben.

-

Cell Preparation:

-

HEK293 cells are commonly used for overexpressing TRPM7. Cells are cultured to ~70% confluency in 35-mm dishes.[7]

-

Transfection with a plasmid containing the TRPM7 sequence (e.g., mouse TRPM7 in a pIRES-eGFP vector) is performed 20-30 hours before the experiment.[7][8] Polyethylenimine (PEI) is a suitable transfection reagent.[8]

-

For studying endogenous channels, cell lines like the U87 human glioblastoma cell line can be used.[5]

-

-

Recording Solutions:

-

External Solution (E1): 140 mM NaCl, 5 mM CsCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose (pH adjusted to 7.4 with NaOH).[7]

-

Internal (Pipette) Solution (Mg²⁺-free): To induce TRPM7 currents, intracellular Mg²⁺ is chelated. A typical solution contains: 120 mM Cs-glutamate, 8 mM NaCl, 10 mM HEPES, 10 mM BAPTA (or 5 mM EDTA), adjusted to pH 7.2 with CsOH.[9]

-

Nystatin Perforated Patch: To preserve the intracellular environment, the perforated patch technique can be employed. The pipette solution is supplemented with nystatin.[7]

-

-

Recording Procedure:

-

Establish a whole-cell or perforated patch configuration at room temperature (~22 °C).[7]

-

Apply voltage ramps (e.g., from -100 mV to +100 mV over 50 ms) at regular intervals (e.g., every 2 seconds) to elicit currents.[7][9]

-

After establishing a stable baseline current, perfuse the external solution containing naltriben (e.g., 50 µM) to observe channel activation.[5][7]

-

To test for reversibility, wash out the naltriben-containing solution with the standard external solution.[5]

-

Calcium Imaging

This method assesses TRPM7 channel activity by measuring the influx of Ca²⁺, to which the channel is permeable.

-

Cell Preparation:

-

Seed cells (e.g., U87) on glass coverslips.

-

Load cells with a Ca²⁺ indicator dye, such as Fura-2 AM, by incubating them in a solution containing the dye.

-

-

Imaging Procedure:

-

Mount the coverslip onto a perfusion chamber on an inverted microscope equipped for fluorescence imaging.

-

Perfuse with a standard extracellular solution and record baseline fluorescence.

-

Apply naltriben via the perfusion system and record the change in fluorescence, which corresponds to Ca²⁺ influx.[5]

-

Cell Migration and Invasion Assays

These functional assays are used to investigate the downstream cellular effects of TRPM7 activation by naltriben.

-

Scratch Wound Assay (Migration):

-

Grow a confluent monolayer of cells (e.g., U87) in a culture plate.

-

Create a "scratch" or cell-free gap in the monolayer with a sterile pipette tip.

-

Treat the cells with naltriben or a vehicle control.

-

Image the scratch at different time points (e.g., 0 and 24 hours) to monitor cell migration into the gap.[5]

-

-

Matrigel Invasion Assay:

-

Use a Boyden chamber with a filter coated in Matrigel, which mimics the extracellular matrix.

-

Place cells in the upper chamber with a serum-free medium containing naltriben or a vehicle.

-

The lower chamber contains a chemoattractant (e.g., medium with fetal bovine serum).

-

After incubation, non-invading cells are removed from the top of the filter, and the cells that have invaded through the Matrigel to the bottom of the filter are stained and counted.[5]

-

Signaling Pathways and Visualizations

Activation of TRPM7 by naltriben has been shown to modulate intracellular signaling pathways, notably the MAPK/ERK pathway.[4][5]

Naltriben-Induced TRPM7 Signaling

In glioblastoma cells, potentiation of TRPM7 by naltriben leads to an influx of divalent cations, including Ca²⁺. This influx triggers the activation of the MAPK/ERK signaling cascade, which in turn upregulates the expression of matrix metalloproteinase-2 (MMP-2).[5] The increased MMP-2 activity facilitates the degradation of the extracellular matrix, thereby enhancing cell migration and invasion.[5] Interestingly, naltriben-induced TRPM7 activation did not appear to affect the PI3K/Akt pathway in this context.[4][5]

Experimental Workflow for Investigating Naltriben's Effects

The logical flow of experiments to characterize the interaction of naltriben with TRPM7 and its downstream consequences typically starts with direct channel measurements, followed by cellular and functional assays.

Conclusion

This compound serves as a valuable pharmacological tool for the investigation of TRPM7 channel function. Its ability to activate the channel under physiological conditions circumvents experimental artifacts associated with intracellular Mg²⁺ depletion. The well-characterized effects of naltriben on TRPM7-mediated currents and downstream signaling pathways, such as the MAPK/ERK cascade, provide a solid foundation for further research into the physiological and pathophysiological roles of TRPM7. This guide offers a comprehensive summary of the current knowledge and methodologies for scientists and professionals in the field of drug development and ion channel research.

References

- 1. Natural and Synthetic Modulators of the TRPM7 Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of TRPM7 channels by small molecules under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. TRPM7, Magnesium, and Signaling [mdpi.com]

- 5. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Investigating Phosphorylation Patterns of the Ion Channel TRPM7 Using Multiple Extraction and Enrichment Techniques Reveals New Phosphosites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural mechanism of TRPM7 channel regulation by intracellular magnesium - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Naltriben Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naltriben mesylate is a highly selective and potent antagonist of the delta (δ)-opioid receptor, with a notable preference for the δ₂ subtype.[1][2] This characteristic has established it as an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of δ-opioid receptor subtypes.[2][3] More recently, naltriben has been identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, revealing a complex pharmacological profile that extends beyond its canonical opioid receptor activity. This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and illustrating relevant signaling pathways and experimental workflows using Graphviz diagrams.

Pharmacodynamics

The primary mechanism of action of this compound is its competitive antagonism at the δ-opioid receptor.[1][2] Opioid receptors, including the δ-subtype, are G-protein coupled receptors (GPCRs) that mediate their effects through the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5][6] As an antagonist, naltriben blocks the binding of endogenous and exogenous δ-opioid agonists, thereby preventing the initiation of this signaling cascade.

Receptor Binding Affinity and Selectivity

Naltriben exhibits high affinity for the δ-opioid receptor.[7] Its selectivity for the δ₂ subtype over the δ₁ subtype has been a key feature driving its use in research.[1][2]

| Parameter | Receptor | Value | Species | Reference |

| pKi | δ-Opioid Receptor | 10.9 | Mouse | [7] |

Functional Antagonism

In functional assays, naltriben effectively antagonizes the effects of δ-opioid agonists. A common method to assess this is by measuring its ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

Note: Specific IC50 values for this compound in functional cAMP assays are not consistently reported in publicly available literature, highlighting an area for further investigation.

Pharmacokinetics

The pharmacokinetic profile of a compound describes its absorption, distribution, metabolism, and excretion (ADME). While comprehensive quantitative pharmacokinetic data for this compound is not extensively published, some key qualitative and semi-quantitative aspects have been characterized.

Distribution

Following intravenous administration in mice, [³H]naltriben demonstrates significant uptake and retention in several brain regions.

Regional Brain Distribution of [³H]Naltriben in Mice

| Brain Region | Relative Uptake and Retention | Reference |

| Striatum | High | [1] |

| Cortical Regions | High | [1] |

| Olfactory Tubercles | High | [1] |

| Superior Colliculi | Low | [1] |

| Cerebellum | Low | [1] |

A study has indicated a 4-fold higher brain uptake of naltriben compared to (E)-7-benzylidenenaltrexone (BNTX), a selective δ₁-opioid receptor antagonist.[1]

Note: Key pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability for this compound are not well-documented in publicly accessible sources. This lack of data is a significant gap in the complete characterization of the compound.

Key Experimental Protocols

In Vitro Receptor Binding Assay (Competitive)

This protocol outlines a general procedure for determining the binding affinity of this compound for the δ-opioid receptor using a radiolabeled ligand.

Experimental Workflow for In Vitro Receptor Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Tissue Preparation: Homogenize brain tissue (e.g., from rat or mouse) in an appropriate buffer to prepare a membrane suspension containing δ-opioid receptors.

-

Assay Setup: In a multi-well plate, combine the membrane suspension, a fixed concentration of a radiolabeled δ-opioid receptor ligand (e.g., [³H]naltrindole), and varying concentrations of this compound.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound to determine the IC₅₀ value. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Functional cAMP Accumulation Assay

This protocol describes a general method to measure the antagonistic effect of this compound on δ-opioid receptor-mediated inhibition of adenylyl cyclase.

Experimental Workflow for cAMP Accumulation Assay

Caption: Workflow for a functional cAMP accumulation assay.

Methodology:

-

Cell Culture: Use a cell line stably or transiently expressing the δ-opioid receptor.

-

Pre-incubation: Treat the cells with varying concentrations of this compound for a defined period.

-

Stimulation: Add a fixed concentration of a δ-opioid agonist in the presence of forskolin, an adenylyl cyclase activator.[8][9]

-

Lysis and Detection: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: Plot the cAMP levels against the concentration of this compound to determine its IC₅₀ value for antagonizing the agonist effect.

Signaling Pathways

Delta-Opioid Receptor Signaling

As a Gαi/o-coupled receptor, the δ-opioid receptor, when activated by an agonist, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Naltriben, as an antagonist, blocks this pathway at the receptor level.

Delta-Opioid Receptor Antagonism by this compound

Caption: Naltriben blocks agonist binding to the δ-opioid receptor.

Conclusion

This compound remains a critical tool for the study of δ-opioid receptors, particularly the δ₂ subtype. Its high affinity and selectivity make it a valuable antagonist for in vitro and in vivo studies. However, the discovery of its activity as a TRPM7 activator underscores the importance of considering potential off-target effects in the interpretation of experimental results. A significant gap in the literature exists regarding the comprehensive quantitative pharmacokinetic profile of this compound. Further studies are warranted to fully characterize its ADME properties, which will enhance its utility and allow for more precise experimental design and data interpretation in the field of opioid research and beyond.

References

- 1. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Naltriben - Wikipedia [en.wikipedia.org]

- 3. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. δ-opioid receptor - Wikipedia [en.wikipedia.org]

- 6. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. δ receptor | Opioid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Forskolin stimulation of thyroid adenylate cyclase and cyclic 3',5'-adenosine monophosphate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Forskolin-inducible cAMP Pathway Negatively Regulates T-cell Proliferation by Uncoupling the Interleukin-2 Receptor Complex - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Naltriben Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naltriben mesylate is a potent and selective antagonist of the delta (δ)-opioid receptor, with a notable preference for the δ₂ subtype. Its utility in differentiating between δ-opioid receptor subtypes has made it a valuable tool in pharmacological research. Beyond its primary target, naltriben also exhibits activity at other opioid receptors and functions as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel. This guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Data Presentation: Binding Affinity and Functional Activity

The following tables summarize the in vitro binding affinities and functional activities of this compound at various receptors.

| Receptor Subtype | Ligand | Preparation | Ki (nM) | Reference |

| δ-Opioid | This compound | Not Specified | 0.013 | [1] |

| μ-Opioid | Naltriben | Rat cerebral cortex membranes | 19.79 ± 1.12 | [2] |

| κ₂-Opioid | Naltriben | Rat cerebral cortex membranes | 82.75 ± 6.32 | [2] |

Table 1: Opioid Receptor Binding Affinity of Naltriben. This table presents the equilibrium dissociation constants (Ki) of naltriben for mu and kappa opioid receptors. A lower Ki value indicates a higher binding affinity.

| Channel | Agonist/Antagonist | Cell Line | EC₅₀ (μM) | Reference |

| TRPM7 | Activator | Not Specified | ~20 |

Table 2: Functional Activity of Naltriben at TRPM7 Channel. This table shows the half-maximal effective concentration (EC₅₀) for naltriben-mediated activation of the TRPM7 channel.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for opioid receptors.

General Protocol (Competitive Binding):

-

Membrane Preparation:

-

Utilize cell membranes from cell lines expressing the opioid receptor of interest (e.g., CHO or HEK293 cells) or tissue homogenates (e.g., rat brain).[2][3]

-

Homogenize cells or tissues in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.[3]

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration.[3]

-

-

Assay Setup:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]DPDPE for δ-receptors, [³H]DAMGO for μ-receptors), and varying concentrations of unlabeled this compound.[2][3]

-

To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled, potent opioid ligand.[3]

-

Total binding is determined in the absence of any competing ligand.[3]

-

-

Incubation:

-

Incubate the plates for a sufficient time to reach equilibrium (e.g., 60-90 minutes at 25°C).[4]

-

-

Separation of Bound and Free Ligand:

-

Detection and Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (the concentration of naltriben that inhibits 50% of specific radioligand binding) by non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]

-

Functional Assays

cAMP Inhibition Assay (for δ-Opioid Receptor Antagonism):

Objective: To quantify the antagonist potency of this compound at the δ-opioid receptor.

General Protocol:

-

Cell Culture:

-

Use a cell line stably expressing the δ-opioid receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase).

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate and allow them to attach.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of a δ-opioid receptor agonist (e.g., DPDPE) in the presence of forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

-

Incubate for a defined period (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luciferase-based).

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the inhibition of the agonist-induced cAMP response against the concentration of this compound.

-

Determine the IC₅₀ value, which represents the concentration of naltriben that inhibits 50% of the agonist's effect.

-

The antagonist equilibrium constant (Ke) can be calculated using the Gaddum equation if a full dose-response curve for the agonist is generated in the presence of different fixed concentrations of naltriben.

-

Whole-Cell Patch-Clamp for TRPM7 Channel Activation:

Objective: To measure the activation of TRPM7 channels by this compound.

General Protocol:

-

Cell Preparation:

-

Use a cell line endogenously expressing or overexpressing TRPM7 channels (e.g., U87 glioblastoma cells).[5]

-

-

Electrophysiology:

-

Establish a whole-cell patch-clamp configuration.

-

Use an internal pipette solution designed to record TRPM7 currents (typically containing a low concentration of free Mg²⁺ to minimize channel inhibition).

-

Apply an external solution containing this compound at various concentrations.

-

Record the resulting membrane currents. TRPM7 currents are typically characterized by their outward rectification.

-

-

Data Analysis:

-

Measure the current amplitude at a specific membrane potential in response to different concentrations of naltriben.

-

Construct a dose-response curve and determine the EC₅₀ value for channel activation.

-

Signaling Pathway Analysis

Western Blot for ERK Phosphorylation:

Objective: To assess the effect of this compound on the MAPK/ERK signaling pathway.

General Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., U87 glioblastoma cells) to a desired confluency.[5]

-

Treat the cells with this compound at various concentrations and for different time points.

-

-

Protein Extraction:

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) and total ERK.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities using densitometry software.

-

Normalize the p-ERK signal to the total ERK signal to determine the relative change in ERK phosphorylation.[6]

-

Mandatory Visualizations

Caption: Experimental workflow for the in vitro characterization of this compound.

Caption: Signaling pathways modulated by this compound.

Conclusion

This compound is a versatile pharmacological tool with a well-defined in vitro profile. Its high affinity and selectivity for the δ-opioid receptor, particularly the δ₂ subtype, make it indispensable for research in opioid pharmacology. Furthermore, its activity as a TRPM7 channel activator opens avenues for investigating the roles of this channel in various physiological and pathological processes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Further research to elucidate the precise binding affinities at δ₁ and δ₂ subtypes and to quantify its effects on downstream signaling pathways will continue to refine our understanding of naltriben's mechanism of action.

References

- 1. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on Naltriben Mesylate's Opioid Receptor Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naltriben (NTB) mesylate, a potent and selective antagonist for the delta (δ)-opioid receptor, has been a pivotal tool in the pharmacological dissection of the opioid system.[1] Early research was instrumental in differentiating the δ-opioid receptor subtypes, primarily the δ₁ and δ₂ subtypes, and in understanding their distinct physiological roles.[1][2] This technical guide provides an in-depth overview of the foundational studies that characterized the opioid receptor selectivity of Naltriben, presenting quantitative data, detailed experimental protocols, and visualizations of the associated pathways and workflows. At high doses, Naltriben has also been observed to act as a kappa (κ)-opioid agonist.[1]

Data Presentation: Opioid Receptor Binding Affinities

The initial characterization of Naltriben's interaction with opioid receptors involved radioligand binding assays to determine its affinity for the mu (μ), delta (δ), and kappa (κ) opioid receptors. The following tables summarize the key binding affinity (Ki) and antagonist potency (Ke) values from seminal early studies.

Table 1: Naltriben Binding Affinity (Ki) at Opioid Receptors

| Opioid Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | Reference |

| Mu (μ) | [³H]DAMGO | Rat cortex membranes | 19.79 ± 1.12 | [3] |

| Kappa (κ) | [³H]diprenorphine (in the presence of DAMGO and DPDPE) | Rat cortex membranes | 82.75 ± 6.32 | [3] |

Table 2: Naltriben Antagonist Potency (Ke) at Delta Opioid Receptor Subtypes

| Delta Agonist (Subtype) | Antagonist | Preparation | Ke (nM) | Reference |

| DSLET (δ₂) | Naltriben (NTB) | Mouse tail-flick assay | Not explicitly stated, but significantly more potent than against DPDPE | [4] |

| DPDPE (δ₁) | Naltriben (NTB) | Mouse tail-flick assay | Not explicitly stated, but significantly less potent than against DSLET | [4] |

Note: Early studies often reported antagonist activity as a fold-shift in the agonist's ED50 rather than a precise Ke value. The work by Sofuoglu et al. (1991) demonstrated a significantly greater antagonist effect of NTB against the δ₂-selective agonist DSLET compared to the δ₁-selective agonist DPDPE.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early characterization of Naltriben's opioid receptor selectivity.

Radioligand Binding Assays

These assays were crucial in determining the binding affinity of Naltriben for different opioid receptors.

Objective: To determine the inhibition constant (Ki) of Naltriben for μ and κ opioid receptors.

Materials:

-

Radioligands: [³H]DAMGO (for μ receptors), [³H]diprenorphine (non-selective, used for κ receptors in the presence of μ and δ selective ligands).

-

Unlabeled Ligands: DAMGO, DPDPE (to saturate μ and δ receptors when measuring κ binding), Naltriben mesylate.

-

Tissue Preparation: Rat cerebral cortex membranes.

-

Buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Rat cerebral cortices were homogenized in ice-cold Tris-HCl buffer. The homogenate was centrifuged at low speed to remove nuclei and cell debris. The resulting supernatant was then centrifuged at high speed to pellet the membranes containing the opioid receptors. The final pellet was resuspended in fresh buffer.

-

Binding Assay:

-

For μ-receptor binding, membrane aliquots were incubated with a fixed concentration of [³H]DAMGO and varying concentrations of Naltriben.

-

For κ-receptor binding, membrane aliquots were incubated with a fixed concentration of [³H]diprenorphine, saturating concentrations of DAMGO and DPDPE (to block μ and δ receptors, respectively), and varying concentrations of Naltriben.

-

-

Incubation: The mixture was incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: The incubation was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters were washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: The filters were placed in scintillation vials with scintillation fluid, and the radioactivity was counted using a liquid scintillation counter.

-

Data Analysis: The concentration of Naltriben that inhibited 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

In Vivo Antinociceptive Assays (Mouse Tail-Flick Test)

This functional assay was used to assess the antagonist activity of Naltriben against δ-opioid receptor agonists.

Objective: To determine the differential antagonism of Naltriben against the antinociceptive effects of δ₁ and δ₂ selective agonists.

Materials:

-

Animals: Male mice.

-

Agonists: [D-Ser²,Leu⁵,Thr⁶]enkephalin (DSLET; δ₂-selective), [D-Pen²,D-Pen⁵]enkephalin (DPDPE; δ₁-selective).

-

Antagonist: Naltriben (NTB).

-

Tail-flick apparatus (radiant heat source).

Procedure:

-

Animal Acclimation: Mice were acclimated to the testing environment and the tail-flick apparatus.

-

Baseline Latency: The baseline tail-flick latency (time to withdraw the tail from the heat source) was determined for each mouse. A cut-off time was established to prevent tissue damage.

-

Antagonist Administration: Naltriben was administered subcutaneously (s.c.).

-

Agonist Administration: After a predetermined pretreatment time with the antagonist, the δ-agonist (DSLET or DPDPE) was administered intracerebroventricularly (i.c.v.) or intrathecally (i.t.).

-

Tail-Flick Latency Measurement: The tail-flick latency was measured again at the time of peak effect of the agonist.

-

Data Analysis: The antinociceptive effect was expressed as the maximum possible effect (%MPE). Dose-response curves for the agonists in the presence and absence of the antagonist were constructed. The antagonist potency was determined by the degree of the rightward shift in the agonist's ED50 (the dose that produces 50% of the maximum effect).[4]

Visualizations

Experimental Workflow: Radioligand Binding Assay

Signaling Pathway: Delta-Opioid Receptor Antagonism

Conclusion

The early research on this compound was foundational in establishing its high affinity and selectivity for the δ-opioid receptor, particularly the δ₂ subtype. Through a combination of radioligand binding assays and in vivo functional tests, researchers were able to delineate its pharmacological profile. This pioneering work not only provided a critical tool for opioid research but also solidified the concept of opioid receptor subtypes, paving the way for the development of more selective and targeted opioid-based therapeutics. The methodologies described herein represent the standard approaches of the time that led to these significant discoveries.

References

- 1. Pharmacological traits of delta opioid receptors: pitfalls or opportunities? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The delta 2-opioid receptor antagonist naltriben selectively attenuates alcohol intake in rats bred for alcohol preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential antagonism of delta opioid agonists by naltrindole and its benzofuran analog (NTB) in mice: evidence for delta opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Naltriben Mesylate: Application Notes and Protocols for In Vivo Studies in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naltriben mesylate is a potent and selective antagonist of the delta-opioid receptor (δ-opioid receptor), with a particular selectivity for the δ2 subtype.[1] This characteristic makes it a valuable pharmacological tool for investigating the physiological and pathological roles of this specific opioid receptor subtype in various in vivo models. These application notes provide detailed protocols for the use of this compound in mice, focusing on its application in pain research.

Mechanism of Action

This compound exerts its effects by competitively binding to δ-opioid receptors, thereby blocking the binding of endogenous and exogenous agonists. Delta-opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).[2] Antagonism of these receptors by this compound prevents the downstream signaling cascade, which includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[2][3] By blocking these pathways, this compound can be used to elucidate the role of δ2-opioid receptors in various physiological processes, including analgesia, mood, and behavior.

Data Presentation

Table 1: Physicochemical Properties and Solubility of this compound

| Property | Value | Reference |

| Molecular Weight | 511.59 g/mol | [4] |

| Formula | C₂₆H₂₅NO₄ · CH₃SO₃H | [4] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | [4] |

Table 2: Recommended Dosing and Administration for In Vivo Mouse Studies

| Parameter | Recommendation | Reference |

| Vehicle for Injection | ||

| Primary Solvent | Dimethyl sulfoxide (DMSO) | [4] |

| Diluent | Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS) | [1][5][6] |

| Final DMSO Concentration | < 10% (v/v) | [5][6] |

| Administration Routes | ||

| Subcutaneous (s.c.) | Recommended for systemic administration. | [7] |

| Intravenous (i.v.) | For rapid bioavailability and brain penetration studies. | [1] |

| Injection Parameters (General Guidance) | ||

| Needle Gauge (s.c.) | 25-27 G | |

| Needle Gauge (i.v., tail vein) | 27-30 G | |

| Injection Volume (s.c.) | < 10 mL/kg | |

| Injection Volume (i.v.) | < 5 mL/kg (bolus) |

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile 0.9% saline or PBS

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles

Procedure:

-

Stock Solution Preparation:

-

In a sterile microcentrifuge tube, dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

-

Gently vortex or sonicate if necessary to ensure complete dissolution.

-

-

Working Solution Preparation:

-

On the day of the experiment, dilute the stock solution with sterile 0.9% saline or PBS to the desired final concentration for injection.

-

Important: The final concentration of DMSO in the injected solution should be kept to a minimum, ideally below 10%, to avoid potential toxicity.[5][6] For example, to prepare a 1 mg/mL working solution with 10% DMSO, mix 1 part of the 10 mg/mL stock solution with 9 parts of sterile saline.

-

-

Control Group:

-

Prepare a vehicle control solution containing the same final concentration of DMSO in saline or PBS as the drug-treated group.

-

Protocol 2: Assessment of this compound's Effect on Thermal Pain Perception - Hot-Plate Test

Principle: The hot-plate test measures the latency of a mouse to react to a thermal stimulus, providing an indication of its pain threshold.[8] This test is suitable for evaluating the effects of centrally acting analgesics and antagonists.[9]

Materials:

-

Hot-plate apparatus with adjustable temperature control

-

Plexiglas cylinder to confine the mouse on the hot plate

-

Timer

-

Prepared this compound and vehicle solutions

Procedure:

-

Acclimation:

-

Acclimate the mice to the testing room for at least 30-60 minutes before the experiment.

-

Habituate the mice to the testing apparatus by placing them on the hot plate (turned off) for a brief period on the day before the experiment.

-

-

Baseline Measurement:

-

Set the hot-plate temperature to a constant, non-injurious temperature (e.g., 52-55°C).

-

Place each mouse individually on the hot plate within the Plexiglas cylinder and start the timer.

-

Observe the mouse for signs of pain, such as paw licking, paw shaking, or jumping.

-

Stop the timer at the first sign of a pain response and record the latency.

-

Cut-off time: To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established. If the mouse does not respond within this time, it should be removed from the hot plate, and the cut-off time recorded as its latency.

-

-

Drug Administration:

-

Administer this compound or vehicle solution via the desired route (e.g., subcutaneous injection).

-

-

Post-Administration Testing:

-

At predetermined time points after administration (e.g., 15, 30, 60, and 90 minutes), place the mouse back on the hot plate and measure the response latency as described in the baseline measurement. The timing should be based on the expected pharmacokinetics of the compound.

-

Protocol 3: Assessment of this compound's Effect on Thermal Pain Perception - Tail-Flick Test

Principle: The tail-flick test measures the latency of a mouse to withdraw its tail from a focused beam of heat, reflecting a spinal reflex to a thermal noxious stimulus.[6]

Materials:

-

Tail-flick apparatus with a radiant heat source

-

Mouse restrainer

-

Timer

-

Prepared this compound and vehicle solutions

Procedure:

-

Acclimation:

-

Acclimate the mice to the testing room and the restrainer for several days before the experiment to minimize stress.

-

-

Baseline Measurement:

-

Gently place the mouse in the restrainer.

-

Position the mouse's tail over the radiant heat source.

-

Activate the heat source and start the timer.

-

The timer will automatically stop when the mouse flicks its tail away from the heat. Record this latency.

-

Cut-off time: A cut-off time (typically 10-15 seconds) should be set to prevent tissue damage.

-

-

Drug Administration:

-

Administer this compound or vehicle solution.

-

-

Post-Administration Testing:

-

At predetermined time points after administration, repeat the tail-flick measurement to determine the effect of the compound on the pain reflex.

-

Mandatory Visualization

Caption: Experimental workflow for assessing the in vivo effects of this compound in mice.

Caption: Simplified signaling pathway of the δ-opioid receptor and the antagonistic action of this compound.

References

- 1. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure of the μ Opioid Receptor-Gi Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and organ distribution of intravenous and oral methylene blue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Opioid Receptor – 美仑生物 [meilunbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Tail flick test - Wikipedia [en.wikipedia.org]

- 7. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 8. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 9. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Opioid Receptor Subtypes with Naltriben Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naltriben mesylate is a highly selective antagonist for the delta (δ)-opioid receptor, exhibiting a preference for the δ₂ subtype.[1][2] Its selectivity makes it an invaluable pharmacological tool for differentiating the roles of opioid receptor subtypes in various physiological and pathological processes. These application notes provide a comprehensive guide for utilizing this compound in vitro and in vivo to investigate the pharmacology of opioid receptors. Detailed protocols for key experimental assays are provided to facilitate research and drug development efforts.

Data Presentation

Binding Affinity of Naltriben for Opioid Receptor Subtypes

The binding affinity of naltriben has been characterized at the three main opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). The equilibrium dissociation constant (Kᵢ) is a measure of the affinity of a ligand for a receptor; a lower Kᵢ value indicates a higher binding affinity.

| Ligand | Receptor Subtype | Kᵢ (nM) | Species | Reference |

| Naltriben | δ (delta) | 0.126 | Mouse | [3] |

| Naltriben | µ (mu) | 19.79 ± 1.12 | Rat | [3] |

| Naltriben | κ (kappa) | 82.75 ± 6.32 | Rat | [3] |

Note: The pKi value of 10.9 for the delta receptor was converted to a Ki value using the formula Ki = 10^(-pKi) M.

Signaling Pathways and Experimental Workflows

Delta-Opioid Receptor Signaling Cascade

Activation of the δ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This compound, as an antagonist, blocks these downstream effects. The canonical pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels.

Caption: Delta-Opioid Receptor Signaling Pathway.

Experimental Workflow for In Vitro Assays

The following diagram illustrates a typical workflow for characterizing the interaction of this compound with opioid receptors using in vitro assays.

Caption: In Vitro Experimental Workflow.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the δ-opioid receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the δ-opioid receptor (e.g., from CHO-K1 cells stably expressing the human δ-opioid receptor).

-

Radioligand: [³H]-Naltrindole (a selective δ-opioid antagonist).

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: Naloxone (10 µM).[4]

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the δ-opioid receptor using standard homogenization and centrifugation techniques.[4] Resuspend the final membrane pellet in Assay Buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

-

50 µL of Assay Buffer (for total binding) or 50 µL of 10 µM Naloxone (for non-specific binding).

-

50 µL of various concentrations of this compound (e.g., 0.01 nM to 10 µM).

-

50 µL of [³H]-Naltrindole at a concentration close to its Kd (e.g., 1 nM).

-

100 µL of membrane suspension (typically 20-50 µg of protein).

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC₅₀ value (the concentration of naltriben that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Functional Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins. As an antagonist, naltriben will inhibit the agonist-stimulated [³⁵S]GTPγS binding.

Materials:

-

Cell membranes expressing the δ-opioid receptor.

-

[³⁵S]GTPγS.

-

Guanosine diphosphate (GDP).

-

A selective δ-opioid agonist (e.g., SNC80).

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Non-specific binding control: Unlabeled GTPγS (10 µM).

Procedure:

-

Membrane and Ligand Preparation: Prepare membranes as described in the binding assay protocol. Prepare serial dilutions of the δ-opioid agonist and this compound.

-

Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

-

50 µL of Assay Buffer or 10 µM unlabeled GTPγS (for non-specific binding).

-

25 µL of various concentrations of this compound.

-

25 µL of the δ-opioid agonist (at a concentration that elicits a submaximal response, e.g., its EC₈₀).

-

50 µL of GDP (final concentration 10-30 µM).

-

50 µL of membrane suspension (20-50 µg protein).

-

-

Pre-incubation: Incubate the plate at 30°C for 15 minutes.

-

Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination and Filtration: Terminate the reaction and filter as described in the radioligand binding assay.

-

Quantification and Analysis: Count the radioactivity and calculate the specific binding. Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of this compound to determine the IC₅₀ and subsequently the pA₂ value through Schild analysis if multiple agonist concentrations are used.

cAMP Accumulation Inhibition Assay

This assay measures the ability of a δ-opioid receptor agonist to inhibit the production of cyclic AMP (cAMP), a second messenger. Naltriben's antagonistic activity is quantified by its ability to reverse this inhibition.

Materials:

-

Whole cells expressing the δ-opioid receptor (e.g., HEK293 or CHO cells).

-

Forskolin (an adenylyl cyclase activator).

-

A selective δ-opioid agonist (e.g., DPDPE).

-

This compound.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell culture medium and appropriate buffers.

Procedure:

-

Cell Culture: Culture the cells in appropriate media until they reach 80-90% confluency.

-

Assay Preparation: Seed the cells into a 96-well or 384-well plate and allow them to attach overnight.

-

Compound Treatment:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at 37°C.

-

Add the δ-opioid agonist at a fixed concentration (e.g., its EC₅₀ or EC₈₀).

-

-

Stimulation: Add forskolin to all wells (except the basal control) at a concentration that produces a submaximal cAMP response (typically 1-10 µM). Incubate for 15-30 minutes at 37°C.

-

Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis:

-

Normalize the data with the forskolin-only response representing 100% and the maximal agonist inhibition representing 0%.

-

Plot the percentage of inhibition of the agonist response against the log concentration of this compound to determine its IC₅₀.

-

In Vivo Antagonism Study: Tail-Flick Test

This protocol outlines a method to assess the antagonist activity of this compound against opioid-induced analgesia in an in vivo model.

Materials:

-

Male Sprague-Dawley rats or CD-1 mice.

-

A selective δ-opioid agonist (e.g., SNC80).

-

This compound.

-

Tail-flick analgesia meter.

-

Appropriate vehicle for drug administration (e.g., saline, DMSO).

Procedure:

-

Acclimatization: Acclimatize the animals to the testing environment and the tail-flick apparatus for several days before the experiment.

-

Baseline Latency: Determine the baseline tail-flick latency for each animal by focusing a beam of radiant heat on the tail and recording the time taken for the animal to flick its tail away. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

-

Drug Administration:

-

Administer this compound (e.g., via intraperitoneal or subcutaneous injection) at various doses.

-

After a predetermined pretreatment time (e.g., 15-30 minutes), administer the δ-opioid agonist.

-

-

Post-treatment Latency: Measure the tail-flick latency at several time points after agonist administration (e.g., 15, 30, 60, and 90 minutes).

-

Data Analysis:

-

Convert the tail-flick latencies to the percentage of maximal possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 .

-

Compare the %MPE between the group that received the agonist alone and the groups that received naltriben plus the agonist to determine the antagonistic effect of naltriben.

-

Construct dose-response curves for naltriben's antagonism to determine its in vivo potency.

-

References

- 1. Delta opioid receptors engage multiple signaling cascades to differentially modulate prefrontal GABA release with input and target specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naltriben - Wikipedia [en.wikipedia.org]

- 3. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

Application of Naltriben Mesylate in Pain Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Naltriben mesylate is a highly selective antagonist for the delta (δ)-opioid receptor, with a particular preference for the δ₂ subtype.[1][2] This selectivity makes it an invaluable pharmacological tool for elucidating the role of δ-opioid receptor subtypes in pain modulation and for the development of novel analgesic drugs.[1][3] These application notes provide an overview of this compound's mechanism of action, key applications in pain research, and detailed protocols for its use in established preclinical pain models.

Mechanism of Action

This compound exerts its effects by competitively binding to δ-opioid receptors, thereby blocking the binding of endogenous enkephalins and exogenous δ-opioid agonists.[4] δ-opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically lead to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channel activity.[5] This signaling cascade ultimately results in a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability, contributing to analgesia. By antagonizing these receptors, this compound reverses these effects, making it a critical tool for studying δ-opioid-mediated analgesia. At higher doses, Naltriben has also been reported to exhibit kappa (κ)-opioid agonist activity.[4][6]

Data Presentation

Ligand Binding Affinities of Naltriben

The following table summarizes the binding affinities (Ki) of Naltriben for various opioid receptor subtypes. This data highlights its selectivity for the δ-opioid receptor.

| Ligand | Receptor Subtype | Ki (nM) | Species/Tissue | Reference |

| Naltriben | δ-Opioid | 0.2 - 1.5 | Mouse/Rat Brain | [7] |

| µ-Opioid | 19.79 ± 1.12 | Rat Cortex | [7] | |

| κ₂-Opioid | 82.75 ± 6.32 | Rat Cortex | [7] |

In Vivo Antagonistic Potency of Naltriben

This table illustrates the in vivo efficacy of Naltriben in antagonizing the antinociceptive effects of δ-opioid receptor agonists.

| Antagonist | Agonist | Assay | Animal Model | Naltriben Dose (mg/kg) | Effect | Reference |

| Naltriben | [D-Ala²,Glu⁴]deltorphin (δ₂ agonist) | Tail-Flick | Rat | 1 | Antagonism of antinociception | [4] |

| Naltriben | [D-Pen²,D-Pen⁵]enkephalin (DPDPE) (δ₁ agonist) | Tail-Flick | Rat | 1 | Antagonism of antinociception | [4] |

| This compound | Deltorphin II (δ₂ agonist) | Ischemia/Reperfusion Injury | Rat | 0.3 | Reversal of cardioprotective effect | [8] |

Signaling Pathways and Experimental Workflows

References

- 1. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]

- 2. Naltriben - Wikipedia [en.wikipedia.org]

- 3. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "σ antagonist and k agonist activity of naltriben: Evidence for differe" by Peggy E. Stewart, E. M. Holper et al. [digitalcommons.pcom.edu]

- 7. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Naltriben Mesylate: A Key Tool for Interrogating Delta-Opioid Receptor Function in Neuroscience

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Naltriben mesylate is a highly selective and potent antagonist of the delta-opioid receptor (DOR), particularly the δ₂ subtype. Its utility as a tool compound in neuroscience research is well-established, enabling the precise dissection of DOR-mediated signaling pathways and their roles in various physiological and pathological processes. This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, including its receptor binding profile, functional assays, and in vivo applications.

Mechanism of Action

This compound exerts its effects primarily by competitively binding to the delta-opioid receptor, thereby blocking the binding of endogenous and exogenous agonists. Opioid receptors, including the DOR, are G-protein coupled receptors (GPCRs) that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also modulate ion channels, such as activating inwardly rectifying potassium channels and inhibiting voltage-gated calcium channels. By antagonizing the DOR, this compound prevents these downstream signaling events, allowing researchers to investigate the consequences of DOR blockade. At higher concentrations, naltriben may also exhibit agonist activity at kappa-opioid receptors (KOR) and has been identified as an activator of the TRPM7 channel, aspects to consider in experimental design.[1][2][3][4]

Data Presentation

Receptor Binding Affinity and Selectivity

The binding affinity of naltriben for various opioid receptor subtypes is a critical parameter for its use as a selective tool compound. The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor.

| Receptor Subtype | Ligand | Binding Affinity (pKi/Ki) | Species | Reference(s) |

| Delta (δ) | Naltriben | 10.9 (pKi) | Mouse | [5] |

| Mu (μ) | Naltriben | 19.79 ± 1.12 nM (Ki) | Rat | [6] |

| Kappa (κ) | Naltriben | 82.75 ± 6.32 nM (Ki) | Rat | [6] |

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.

This data clearly demonstrates the high affinity and selectivity of naltriben for the delta-opioid receptor over the mu- and kappa-opioid receptors.

Mandatory Visualizations

Caption: Signaling pathway of the delta-opioid receptor and the antagonistic action of this compound.

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for the delta-opioid receptor in brain tissue homogenates using [³H]-naltrindole as the radioligand.

Materials:

-

This compound

-

[³H]-naltrindole (specific activity ~30-60 Ci/mmol)

-

Receptor source: Rat or mouse whole brain or specific brain regions (e.g., striatum, cortex)

-

Binding buffer: 50 mM Tris-HCl, pH 7.4

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Non-specific binding control: Naloxone (10 µM) or unlabeled naltrindole (1 µM)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize brain tissue in ice-cold binding buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the pellet in fresh binding buffer and repeat the centrifugation step.

-

Resuspend the final pellet in binding buffer and determine the protein concentration using a standard assay (e.g., Bradford or BCA).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of binding buffer, 50 µL of [³H]-naltrindole (final concentration ~0.1-1.0 nM), and 100 µL of membrane homogenate (50-100 µg protein).

-

Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [³H]-naltrindole, and 100 µL of membrane homogenate.

-

Competition Binding: 50 µL of varying concentrations of this compound (e.g., 10⁻¹² to 10⁻⁶ M), 50 µL of [³H]-naltrindole, and 100 µL of membrane homogenate.

-

-

Incubate the plate at 25°C for 60-90 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For competition assays, plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental workflow for the in vitro radioligand binding assay.

In Vivo Assessment of Analgesic Effects (Tail-Flick Test)

This protocol describes the use of the tail-flick test to evaluate the ability of this compound to antagonize delta-opioid receptor-mediated analgesia in mice.

Materials:

-

This compound

-

Delta-opioid receptor agonist (e.g., SNC80)

-

Male CD-1 or Swiss Webster mice (20-25 g)

-

Tail-flick analgesia meter

-

Vehicle (e.g., saline, DMSO)

Procedure:

-

Acclimation: Acclimatize the mice to the testing room for at least 1 hour before the experiment.

-

Baseline Latency: Determine the baseline tail-flick latency for each mouse by focusing a beam of radiant heat on the ventral surface of the tail (approximately 2-3 cm from the tip). The latency is the time taken for the mouse to flick its tail away from the heat source. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.

-

Drug Administration:

-

Divide the mice into groups (n=8-10 per group):

-

Vehicle control

-

DOR agonist alone (e.g., SNC80, 5-10 mg/kg, intraperitoneally - i.p.)

-

This compound alone (e.g., 1-10 mg/kg, subcutaneous - s.c. or i.p.)

-

This compound + DOR agonist (administer this compound 15-30 minutes before the agonist).

-

-

-

Testing: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, and 90 minutes).

-

Data Analysis:

-

Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

-

Compare the %MPE between the different treatment groups using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test). A significant reduction in the analgesic effect of the DOR agonist in the presence of this compound indicates its antagonistic activity.

-

Caption: Experimental workflow for the in vivo tail-flick test.

Conclusion

This compound is an indispensable pharmacological tool for the investigation of delta-opioid receptor function in the central nervous system. Its high selectivity allows for the precise elucidation of DOR-mediated signaling and its contribution to a wide array of neurological processes. The protocols provided herein offer a framework for the effective utilization of this compound in both in vitro and in vivo experimental paradigms. Careful consideration of its pharmacokinetic and pharmacodynamic properties, including potential off-target effects at higher concentrations, is crucial for the design and interpretation of experiments.

References

- 1. Tail flick test - Wikipedia [en.wikipedia.org]

- 2. meliordiscovery.com [meliordiscovery.com]

- 3. Characterization of [3H]naltrindole binding to delta opioid receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]